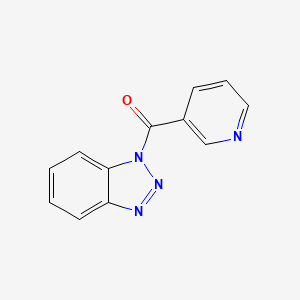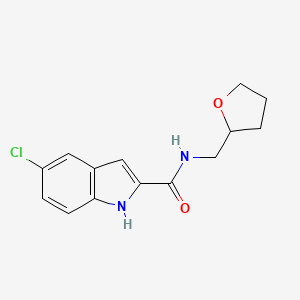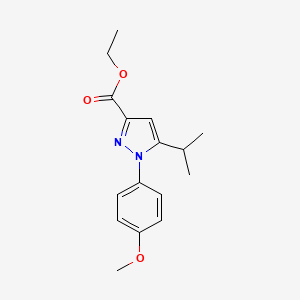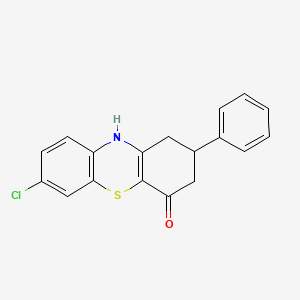
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a dioxaborolane ring, a chlorophenoxy group, and a phenyl group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- typically involves the reaction of phenylboronic acid with 2-chlorophenol in the presence of a base, followed by the formation of the dioxaborolane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into boronic esters with different substituents.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized boronic esters .
Scientific Research Applications
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenyl and chlorophenoxy groups provide additional sites for chemical modifications. These interactions enable the compound to participate in a wide range of chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic synthesis reactions.
Uniqueness
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both phenyl and chlorophenoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2412-74-0 |
|---|---|
Molecular Formula |
C15H14BClO3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H14BClO3/c17-14-8-4-5-9-15(14)18-10-13-11-19-16(20-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
CYBDTKBNMLHPOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)



![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)


![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
